tert-Butyl (4-hydroxybut-2-yn-1-yl)carbamate
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Overview
Description
tert-Butyl (4-hydroxybut-2-yn-1-yl)carbamate is an organic compound with the molecular formula C9H15NO3. It is a versatile intermediate used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-hydroxybut-2-yn-1-yl)carbamate typically involves the introduction of the tert-butoxycarbonyl group into a precursor molecule. One common method is the reaction of 4-amino-2-butyn-1-ol with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-hydroxybut-2-yn-1-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
tert-Butyl (4-hydroxybut-2-yn-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the preparation of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of tert-Butyl (4-hydroxybut-2-yn-1-yl)carbamate depends on its specific applicationThe tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-hydroxybut-2-yn-1-yl)carbamate
- 4-(tert-Butyldimethylsilyloxy)-1-butyne
- N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine
Uniqueness
This compound is unique due to its specific structure, which combines a tert-butoxycarbonyl-protected amino group with an alkyne moiety. This combination allows for a wide range of chemical transformations and applications, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
tert-butyl N-(4-hydroxybut-2-ynyl)carbamate |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-5-7-11/h11H,6-7H2,1-3H3,(H,10,12) |
InChI Key |
QWEGCYPRXFAGAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CCO |
Origin of Product |
United States |
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